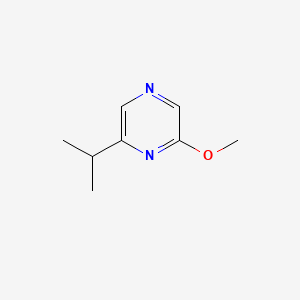

2-Isopropyl-6-methoxypyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68039-46-3 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-methoxy-6-propan-2-ylpyrazine |

InChI |

InChI=1S/C8H12N2O/c1-6(2)7-4-9-5-8(10-7)11-3/h4-6H,1-3H3 |

InChI Key |

QFGMXPJWRJAIMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=CC(=N1)OC |

Origin of Product |

United States |

Fundamental Chemical Research Aspects

Quantum Chemical and Computational Modeling of Electronic Structure

Quantum chemical calculations and computational modeling are indispensable tools for understanding the electronic structure and reactivity of 2-Isopropyl-6-methoxypyrazine. Methods like Density Functional Theory (DFT) and other ab initio approaches provide deep insights into molecular properties that are difficult to probe experimentally. nih.govresearchgate.net

These computational studies are used to calculate various parameters, including charge densities, chemical potential, and proton affinity. researchgate.netcapes.gov.br For instance, DFT calculations have been used to investigate the conformational constraints and the formation of stable proton-bound clusters of alkylpyrazines. researchgate.net Such studies help rationalize the chemical reactivity patterns of the molecule. researchgate.net Furthermore, computational models can predict spectroscopic properties to aid in the interpretation of experimental data.

A practical application of this modeling is the prediction of Collision Cross Section (CCS) values. CCS is a measure of the effective area of an ion in the gas phase and is a valuable parameter in ion mobility-mass spectrometry for compound identification. For this compound, CCS values for various adducts have been computationally predicted, providing an additional layer of data for its characterization in complex analytical workflows. uni.lu

Spectroscopic Analysis for Mechanistic and Isomer Differentiation Studies

Spectroscopic techniques are fundamental to the identification, structural elucidation, and quantification of this compound, and critically, for its differentiation from its positional isomers.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone for pyrazine (B50134) analysis. In electron ionization (EI) mode, methoxypyrazines exhibit characteristic fragmentation patterns. The molecular ion (M+) peak is often observed, but key fragment ions resulting from the loss of substituents are crucial for identification. For example, the mass spectrum of the related isomer 2-isopropyl-3-methoxypyrazine (B1215460) shows a prominent base peak at m/z 137, corresponding to the loss of a methyl group ([M-15]+), and another significant ion at m/z 109 from the subsequent loss of a CO molecule. nist.govjournals.ac.za Differentiating between the 2,3-, 2,5-, and 2,6- isomers based on mass spectra alone is challenging due to their similar fragmentation patterns, which underscores the need for robust chromatographic separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁵N) provides definitive structural information.

¹H NMR spectra reveal the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the aromatic protons on the pyrazine ring are particularly informative for determining the substitution pattern. acs.orgacs.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazine ring are sensitive to the electronic effects of the substituents, allowing for differentiation between isomers. capes.gov.brcapes.gov.br

¹⁵N NMR, often performed using heteronuclear correlation experiments like HMBC, can also be a powerful tool for distinguishing substitution patterns in pyrazine rings. researchgate.net

The combination of these spectroscopic methods, especially in conjunction with advanced separation techniques like multidimensional GC, allows for the unambiguous identification and characterization of this compound, even when present in complex mixtures with its isomers. nih.govresearchgate.net

Synthetic Methodologies and Derivatization for Research Applications

De Novo Chemical Synthesis Pathways for 2-Isopropyl-6-methoxypyrazine

The complete synthesis of this compound from basic chemical precursors involves strategic construction of the pyrazine (B50134) core followed by the precise installation of its characteristic substituents. It should be noted that many synthetic routes target the isomeric 2-isopropyl-3-methoxypyrazine (B1215460), but the principles can be adapted. researchgate.netacs.org

Strategies for Pyrazine Core Formation

The formation of the central pyrazine ring is a critical step in the synthesis of IPMP. The most prevalent and classical method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. rsc.orgunimas.my

Key strategies include:

Condensation of α-Amino Ketones: Symmetrical pyrazines are efficiently formed through the self-condensation of α-amino ketones. rsc.orgresearchgate.net For unsymmetrical pyrazines like IPMP, this method is less direct and can lead to product mixtures unless two different α-amino ketones are used under controlled conditions. rsc.org

Diketone and Diamine Condensation: A widely used approach is the reaction of a 1,2-diketone with a 1,2-diamine, which forms a dihydropyrazine (B8608421) intermediate that is subsequently oxidized to the aromatic pyrazine. unimas.my The choice of oxidizing agent, such as copper(II) oxide or manganese oxide, is crucial for good yields. unimas.my

Cyclization of α-Amino Acid Amides: A highly relevant pathway involves the condensation of an α-amino acid amide with glyoxal (B1671930). researchgate.netacs.org For instance, L-leucine amide can be reacted with glyoxal to form 2-hydroxy-3-isobutylpyrazine, a close analog and precursor. acs.org This highlights a modular approach where the amino acid derivative provides the alkyl side chain.

Regioselective Introduction of Substituents (Isopropyl and Methoxy (B1213986) Groups)

Achieving the correct 2,6-substitution pattern on the pyrazine ring requires careful regiochemical control. This can be accomplished either by using appropriately substituted starting materials or by direct functionalization of the pre-formed pyrazine ring.

Building from Substituted Precursors: The most common strategy involves building the ring from components that already contain the required functional groups or their precursors. A foundational method for the related 3-alkyl-2-methoxypyrazines starts with an α-amino acid amide (like valine amide for the isopropyl group) and glyoxal. acs.org This reaction yields a 2-hydroxypyrazine (B42338) intermediate. acs.org The hydroxyl group is then converted to the methoxy group, typically via methylation. A classic method uses diazomethane, while alternatives include methyl iodide. researchgate.net

Direct Functionalization: Direct C-H functionalization of the electron-deficient pyrazine ring is an alternative approach. Radical-based methods, such as those employing alkylsulfinate salts, can introduce alkyl groups like isopropyl onto the heterocycle. researchgate.net The regioselectivity of these reactions is influenced by the electronic properties of existing substituents and can sometimes be tuned by altering reaction conditions like solvent and pH. researchgate.net

Williamson Ether Synthesis: To introduce the methoxy group, the Williamson ether synthesis is a fundamental approach. This involves deprotonating a hydroxypyrazine intermediate (e.g., 2-isopropyl-6-hydroxypyrazine) with a base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide. dur.ac.uk

A comparison of synthetic strategies for related methoxyalkylpyrazines is presented below.

| Method | Precursors | Key Steps | Advantages | Challenges | Reference |

| Amino Acid Amide Condensation | α-amino acid amide (e.g., L-leucine amide), Glyoxal | Condensation to hydroxypyrazine, followed by methylation. | Good availability of amino acid precursors. | Methylation step can require hazardous reagents like diazomethane. | acs.org |

| Diketone/Diamine Condensation | Substituted 1,2-diketone, 1,2-diamine | Condensation followed by oxidation. | Direct formation of the substituted ring. | Synthesis of unsymmetrical diketones can be complex; regioselectivity issues. | unimas.my |

| Direct Alkylation | 2-Methoxypyrazine, Isopropyl source | Lithiation followed by reaction with an isopropyl electrophile, or radical alkylation. | Modifies an existing pyrazine core. | Control of regioselectivity can be difficult; potential for multiple additions. | researchgate.net |

Enantioselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs or related chiral piperazines is a significant area of research. Methodologies often focus on creating stereocenters in precursors or through asymmetric reactions on the heterocyclic core.

Asymmetric Hydrogenation: Chiral piperazines, the saturated form of pyrazines, can be synthesized with high enantioselectivity through the asymmetric hydrogenation of pyrazinium salts. researchgate.net This is often catalyzed by iridium complexes bearing chiral ligands, such as those of the JosiPhos type, achieving high enantiomeric excesses (up to 96% ee). researchgate.net

Use of Chiral Auxiliaries: Enantioselective total syntheses of complex pyrazine-containing natural products have been achieved using chiral auxiliaries. For example, a phenylmenthyl carbamate (B1207046) auxiliary can direct Grignard additions to establish absolute stereochemistry in key intermediates. mdpi.com

Catalytic Asymmetric Annulation: N-heterocyclic carbenes have been used to catalyze the [3+3] annulation of enals with aminopyrazoles to produce chiral pyrazolo[3,4-b]pyridones, demonstrating a modern approach to constructing fused chiral heterocyclic systems. rsc.org

Biosynthetic Mimicry and Biomimetic Synthesis Research

The natural formation of pyrazines, often through the Maillard reaction between amino acids and sugars, provides inspiration for laboratory synthesis. researchgate.net Research in this area seeks to replicate these biological pathways under controlled conditions. A key insight is that amino acids like leucine (B10760876) are precursors for the isobutyl side chain in related pyrazines, and serine can be a precursor for the pyrazine ring itself. researchgate.netresearchgate.net

Biomimetic approaches often involve the condensation of two α-aminocarbonyl molecules, which first form a dihydropyrazine that subsequently oxidizes to the aromatic pyrazine. semanticscholar.org These reactions attempt to mimic the spontaneous, often thermally-driven, processes that occur in nature.

Derivatization for Bioconjugation and Molecular Probe Development

The pyrazine core of IPMP can be chemically modified to create derivatives for research tools like molecular probes or for attachment to larger biomolecules (bioconjugation). This typically involves leveraging or introducing reactive functional groups.

Research has shown that pyrazine rings can be functionalized through various reactions: researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling: Halogenated pyrazines are valuable intermediates that can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids. rsc.org This allows for the introduction of a wide range of aryl or other groups. researchgate.net

Side-Chain Functionalization: Alkyl groups on the pyrazine ring, such as a methyl group, can be functionalized. For example, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which serves as a handle for further modification. researchgate.netrsc.org

Core Modification: A novel synthetic route starting from N-allyl malonamides produces pyrazines with ester and hydroxy groups at adjacent positions. researchgate.net These groups are highly versatile for further derivatization, including alkylation of the hydroxyl group or conversion into a triflate for cross-coupling reactions. researchgate.net

Sustainable and Green Chemistry Principles in IPMP Production

The investigation of new synthetic routes for pyrazines is often driven by the need for improved safety, efficiency, and cost-effectiveness, which are core tenets of green chemistry. dur.ac.uk Research focuses on developing methodologies that use milder reaction conditions, reduce waste, and employ catalytic processes over stoichiometric reagents. semanticscholar.orgdur.ac.uk

Key areas of green chemistry research in pyrazine synthesis include:

Chemo-enzymatic Synthesis: The use of enzymes, such as aminotransferases, can mediate key steps like the amination of 1,2-diketone precursors to form α-aminoketones. semanticscholar.orgd-nb.info These enzymatic reactions often occur in aqueous media at room temperature, offering a greener alternative to traditional chemical methods. semanticscholar.org

Catalytic Approaches: The development of copper-mediated cyclization of diazido compounds provides a catalytic route to highly functionalized pyrazines under controlled conditions, potentially reducing the need for harsher thermal methods. rsc.orgrsc.org

Biogenesis, Natural Occurrence, and Environmental Dynamics

Biosynthesis Pathways in Plants

The characteristic earthy and vegetative aromas of many plants are, in part, due to the presence of methoxypyrazines (MPs), including 2-isopropyl-6-methoxypyrazine (also commonly referred to as 2-isopropyl-3-methoxypyrazine (B1215460) or IPMP). wikipedia.org The biosynthesis of these potent aromatic compounds in plants is a complex process involving amino acid metabolism and enzymatic methylation.

Identification of Precursor Molecules (e.g., L-leucine, L-serine)

The biosynthetic pathway of the pyrazine (B50134) ring in plants has been a subject of extensive research. Early hypotheses suggested that amino acids were the likely precursors to MPs due to the structural similarities in their alkyl side chains. tandfonline.com For instance, it was proposed that L-valine, L-leucine, and L-isoleucine could be the precursors for 3-isopropyl-2-methoxypyrazine (IPMP), 3-isobutyl-2-methoxypyrazine (IBMP), and 3-sec-butyl-2-methoxypyrazine (SBMP), respectively. mdpi.com

More recent studies, employing stable isotope labeling experiments, have provided more definitive evidence. In vivo feeding experiments have demonstrated that L-leucine and L-serine are important precursors for the biosynthesis of IBMP. oup.comsemanticscholar.org This discovery points to a metabolic link between the biosynthesis of methoxypyrazines and photorespiration. oup.comsemanticscholar.org While the direct precursors for the isopropyl side chain of this compound are understood to be derived from branched-chain amino acids like valine, the complete assembly of the pyrazine ring from these precursors is an area of ongoing investigation. nih.govresearchgate.net A proposed schematic for the biosynthesis of IPMP involves valine and glycine (B1666218) as initial building blocks. nih.gov

Enzymatic Mechanisms and O-Methyltransferase (OMT) Activity

The final and crucial step in the biosynthesis of methoxypyrazines is the O-methylation of a non-volatile hydroxypyrazine precursor to form the corresponding volatile methoxypyrazine. nih.govnih.gov This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.gov In grapevines (Vitis vinifera), several OMTs have been identified and characterized for their role in MP biosynthesis.

Two such enzymes, VvOMT1 and VvOMT2, have been shown to methylate hydroxypyrazine precursors to produce MPs. researchgate.net Interestingly, these enzymes exhibit different substrate preferences. VvOMT1 shows higher catalytic activity towards isobutyl hydroxypyrazine (the precursor to IBMP), while VvOMT2 has a higher activity with isopropyl hydroxypyrazine (the precursor to IPMP). mdpi.comresearchgate.net This suggests a functional specialization of these enzymes in the production of different methoxypyrazines. The kinetic parameters of these two enzymes have been determined, providing insight into their catalytic efficiency. researchgate.net

Table 1: Kinetic Parameters of Recombinant VvOMT1 and VvOMT2 with Hydroxypyrazine Substrates

| Enzyme | Substrate | Apparent Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| VvOMT1 | IBHP | 539 (±31) | 0.71 (±0.03) | 1,317 (±62) |

| IPHP | 493 (±28) | 0.36 (±0.02) | 730 (±31) | |

| VvOMT2 | IBHP | 628 (±29) | 0.09 (±0.002) | 137 (±3) |

| IPHP | 1,264 (±120) | 0.19 (±0.01) | 150 (±10) |

Data adapted from Dunlevy et al. (2013). researchgate.net IBHP: Isobutyl hydroxypyrazine; IPHP: Isopropyl hydroxypyrazine. Standard error values are given in parentheses.

Microbial Biosynthesis and Fermentation Processes

Pyrazines are not exclusive to the plant kingdom; a variety of microorganisms are also capable of synthesizing these aromatic compounds. Microbial production offers an alternative route to these valuable flavor and fragrance molecules.

Characterization of Pyrazine-Producing Microorganisms (e.g., Pseudomonas, Serratia, Paenibacillus polymyxa)

Several bacterial genera are known to produce pyrazines. Pseudomonas species, such as Pseudomonas taetrolens (formerly P. perolens), have been identified as producers of 2-methoxy-3-isopropylpyrazine, which can cause a potato-like off-flavor in various food products. acs.org

Members of the genus Serratia, including S. rubidaea, S. odorifera, and S. ficaria, are also recognized for their production of a range of alkyl-methoxypyrazines. researchgate.net The primary methoxypyrazine produced by these Serratia strains is 3-isopropyl-2-methoxy-5-methylpyrazine. researchgate.net They can also produce other pyrazines such as 3-isopropyl-2-methoxypyrazine and 3-isobutyl-2-methoxypyrazine. researchgate.net

Paenibacillus polymyxa is another bacterium known to produce a complex mixture of methyl-branched alkyl-substituted pyrazines. oup.comresearchgate.net The dominant pyrazine metabolite in this species is 2,5-diisopropylpyrazine (B1313309), and its production is significantly stimulated by the addition of valine to the growth medium. oup.com

Elucidation of Microbial Biosynthetic Routes

The biosynthetic pathways for pyrazines in microorganisms are thought to primarily involve the condensation of amino acids. One proposed pathway begins with the formation of a cyclic dipeptide from two amino acid molecules. mdpi.com For the formation of 2-isopropyl-3-methoxypyrazine, the initial condensation of valine and glycine has been suggested. researchgate.net

Another proposed route involves the amidation of an amino acid, followed by its condensation with an α,β-dicarbonyl compound, and a subsequent methylation step. oup.com This pathway has been suggested for the synthesis of various methoxypyrazines in microorganisms. oup.com In Paenibacillus polymyxa, the presence of both 2,5- and 2,6-dialkyl-substituted pyrazines suggests a pathway involving the condensation of an amidated amino acid with an α,β-dicarbonyl compound is active. researchgate.net The precursor amino acids for polymyxin (B74138) E biosynthesis in Paenibacillus polymyxa include L-2,4-diaminobutyric acid (L-Dab), L-Leu, D-Leu, and L-Thr, highlighting the central role of amino acid metabolism in the production of secondary metabolites in this bacterium. nih.govnih.gov

Table 2: Examples of Methoxypyrazines Produced by Different Microorganisms

| Microorganism | Major Methoxypyrazine(s) Produced |

|---|---|

| Pseudomonas taetrolens | 2-Isopropyl-3-methoxypyrazine |

| Serratia rubidaea, S. odorifera, S. ficaria | 3-Isopropyl-2-methoxy-5-methylpyrazine, 3-Isopropyl-2-methoxypyrazine, 3-Isobutyl-2-methoxypyrazine |

| Paenibacillus polymyxa | Produces a variety of alkyl-substituted pyrazines, with 2,5-diisopropylpyrazine being dominant. Methoxylated forms are also produced. |

Occurrence and Distribution in Biological Systems

This compound is a potent aroma compound naturally present in a variety of plants, where it contributes to characteristic vegetative or "green" sensory notes. The concentration of this compound can vary significantly between species and even among cultivars of the same species.

In Vitis vinifera (grapevine), IPMP is one of the key methoxypyrazines that contributes to the varietal aroma of many internationally recognized wine grapes. It is commonly identified in cultivars such as Sauvignon blanc, Cabernet Sauvignon, Cabernet Franc, and Merlot noir. The presence of IPMP is often associated with aromas of asparagus, peas, and earthy notes in the resulting wines. Concentrations can vary based on the grape variety, viticultural practices, and climate. For instance, levels of IPMP in grapes can reach up to 48.7 ng/L. One study on Cabernet Sauvignon showed that viticultural practices like plantation density could influence IPMP levels in the final wine, with concentrations ranging from below the limit of quantification to 5.9 ng/L, highlighting the interaction between genetics and environment.

In Capsicum annuum (bell pepper), methoxypyrazines are well-known for imparting the characteristic "green bell pepper" aroma. While the most studied methoxypyrazine in bell peppers is 3-isobutyl-2-methoxypyrazine (IBMP), the metabolic pathways for these compounds are present. Research has documented the changes in IBMP concentrations during the ripening of bell peppers, where it is demethylated to its non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP). This confirms the active metabolism of methoxypyrazines in Capsicum annuum. However, specific comparative studies quantifying IPMP across different bell pepper cultivars are not widely available in the current literature.

In Pisum sativum (pea), IPMP is a significant contributor to the fresh, "pea-like" aroma. Methoxypyrazines are recognized as key flavor compounds in peas and related legumes. Sensory studies have linked IPMP to "green pea" and "asparagus" notes. While it is established that IPMP is an important component of pea aroma, detailed quantitative data comparing the concentrations of IPMP across a range of different pea cultivars is limited.

Table 1: Occurrence of this compound in Various Vitis vinifera Cultivars

Cultivar Typical Associated Aroma Reported Concentration Range in Grapes (ng/L) Cabernet Sauvignon Asparagus, Earthy, Green Pea Up to 48.7 Sauvignon blanc Asparagus, Green Pea Variable Merlot noir Earthy, Vegetal Variable Cabernet Franc Vegetal, Green Variable

```***

The concentration of methoxypyrazines, including IPMP, within grape berries is not static but changes dynamically throughout their development. The accumulation pattern for the closely related and more extensively studied 3-isobutyl-2-methoxypyrazine (IBMP) provides a model for these dynamics.

The biosynthesis of methoxypyrazines in Vitis vinifera begins shortly after berry set. The concentration of these compounds increases significantly during the early stages of berry growth, reaching a maximum level just before the onset of ripening, a stage known as véraison. For IBMP, this peak occurs approximately 50 days after flowering.

Once véraison begins, marked by the softening of the berries and color development in red varieties, the concentration of methoxypyrazines starts to decline sharply. This decrease continues throughout the ripening period until harvest. The reduction in concentration is attributed to two primary mechanisms:

Dilution : As the grape berries expand and accumulate water and sugars during ripening, the existing methoxypyrazine content is diluted.

Degradation : There is an active degradation of methoxypyrazines within the berry tissue. While the exact enzymatic pathways are still under investigation, it is clear that the compounds are metabolized.

Environmental factors, particularly sunlight exposure to the fruit zone, play a critical role in modulating the accumulation of these compounds. Berries that are well-exposed to sunlight consistently show lower concentrations of methoxypyrazines at harvest compared to those in shaded conditions. This effect is primarily due to the inhibition of biosynthesis before véraison, rather than an increased rate of degradation during ripening. By the time of harvest, the concentration of methoxypyrazines may be only 5-10% of the maximum level observed pre-véraison.

The occurrence of this compound is not limited to the plant kingdom; it is also synthesized and utilized by various invertebrate organisms, most notably insects.

In invertebrates , IPMP is a well-documented component of the chemical defense system of certain beetle species, particularly within the family Coccinellidae (ladybugs). researchgate.netfao.orgSpecies such as the multicolored Asian lady beetle (Harmonia axyridis) and the seven-spotted ladybug (Coccinella septempunctata) produce IPMP as part of their hemolymph (insect "blood"). researchgate.netWhen threatened or crushed, these insects can release the hemolymph through a process called reflex bleeding, emitting a strong, unpleasant odor for which IPMP is a primary contributor. This aposematic, or warning, signal serves to deter predators. The presence of these beetles in vineyards during harvest can lead to their accidental incorporation into the grape must, resulting in a wine fault known as "ladybug taint," characterized by overwhelming earthy and vegetative aromas directly attributable to IPMP. researchgate.netfao.orgBeyond its defensive role, IPMP and other methoxypyrazines can also function as semiochemicals, such as aggregation pheromones, in some insect species.

In contrast, there is a significant lack of scientific literature documenting the natural presence of this compound in vertebrate organisms . While vertebrates, including humans, can readily detect the aroma of IPMP at extremely low concentrations, there is no current evidence to suggest that it is endogenously produced or sequestered in the tissues of mammals, birds, fish, reptiles, or amphibians as part of their natural metabolic processes.

Environmental Transport and Degradation Pathways

The environmental fate of this compound can be influenced by abiotic factors, with photolysis—degradation by light—being a notable transformation process. The stability of IPMP is influenced by the presence and energy of light, particularly in the ultraviolet (UV) spectrum.

Studies investigating the degradation of methoxypyrazines on grape berries have shown that sunlight exposure can contribute to their reduction. However, research suggests that direct photodegradation on the berry surface may only account for a small fraction of the significant decrease in concentration observed during ripening.

More controlled laboratory studies have provided specific insights into the photolytic stability of IPMP. In aqueous solutions, direct photolysis of IPMP using a low-pressure UV lamp (at a wavelength of 254 nm) is a very slow process, resulting in less than 10% removal even at high UV doses. This indicates that the molecule is relatively resistant to degradation by UV light alone under these conditions.

However, the rate of degradation is significantly accelerated in the presence of photosensitizing agents or through advanced oxidation processes (AOPs). For example, the UV/H₂O₂ (ultraviolet light with hydrogen peroxide) process is highly effective at degrading IPMP. In this system, UV light cleaves hydrogen peroxide to form highly reactive hydroxyl radicals (•OH), which then rapidly oxidize the IPMP molecule. This process can achieve near-complete removal of the compound in water treatment scenarios. While these AOPs are engineered systems, they demonstrate that the IPMP molecule is susceptible to oxidative degradation initiated by photochemically generated reactive species, a process that could potentially occur in the environment under specific conditions.

Compound Reference Table

Compound Name Abbreviation This compound IPMP 3-Isobutyl-2-methoxypyrazine IBMP 3-Isobutyl-2-hydroxypyrazine IBHP 2-sec-Butyl-3-methoxypyrazine SBMP 2,5-Dimethyl-3-methoxypyrazine DMMP 2-Methoxy-3-alkylpyrazines MPs 2-Methoxy-3-isobutylpyrazine IBMP 3-isopropyl-2-methoxypyrazine IPMP

Environmental Transport and Degradation Pathways

Biotic Degradation Mechanisms in Ecosystems

The environmental persistence of this compound is significantly influenced by biotic degradation, a process driven by the metabolic activities of microorganisms. While direct and exhaustive research on the biodegradation of this compound is limited, valuable insights can be drawn from studies on structurally similar methoxypyrazines and other alkylpyrazines. These studies suggest that microorganisms in various ecosystems possess the enzymatic machinery to transform and ultimately mineralize this compound.

The primary mechanisms of biotic degradation are believed to involve initial enzymatic attacks that modify the functional groups of the pyrazine ring, making it more susceptible to subsequent breakdown. Key initial steps likely include O-demethylation of the methoxy (B1213986) group and hydroxylation of the pyrazine ring. Following these initial transformations, the pyrazine ring can be cleaved, leading to the formation of simpler, more readily metabolizable compounds.

Microorganisms such as bacteria and fungi are the principal agents of pyrazine biodegradation in soil and water. nih.gov Genera like Pseudomonas and Mycobacterium have been identified as capable of degrading various pyrazine derivatives. nih.govasm.org For instance, some bacteria can utilize pyrazines as their sole source of carbon and nitrogen, indicating a complete metabolic pathway for their degradation. nih.gov The efficiency of this degradation is dependent on several environmental factors, including pH, temperature, moisture, and the availability of other nutrients in the ecosystem. mdpi.com

A proposed initial step in the biodegradation of methoxypyrazines is O-demethylation, which converts the methoxy group to a hydroxyl group, forming a hydroxypyrazine. nih.gov This enzymatic reaction is a critical detoxification pathway in various organisms and is a plausible first step in the microbial degradation of this compound. This is supported by observations of 3-isobutyl-2-methoxypyrazine (IBMP) being demethylated to 3-isobutyl-2-hydroxypyrazine (IBHP) in biological systems. cornell.edu

Following or in parallel with demethylation, hydroxylation of the pyrazine ring is another key mechanism. Mycobacterium sp. strain DM-11, for example, has been shown to degrade 2,3-diethyl-5-methylpyrazine (B150936) by first forming a hydroxylated intermediate. asm.orgnih.gov This hydroxylation is often a prerequisite for the subsequent cleavage of the pyrazine ring. The disappearance of this intermediate is accompanied by the release of ammonium (B1175870), indicating the breakdown of the nitrogen-containing heterocyclic ring. asm.orgnih.gov

The degradation of compounds with isopropyl groups, such as the herbicide atrazine, by Pseudomonas sp. strain ADP involves hydrolytic enzymes that remove the alkyl side chains. researchgate.net This suggests that the isopropyl group of this compound could also be a target for initial enzymatic attack, although this is less documented for pyrazines themselves compared to triazines.

The complete mineralization of the pyrazine ring, following initial transformations, leads to the formation of carbon dioxide, water, and inorganic nitrogen compounds like ammonium. The specific enzymes and metabolic pathways involved in the ring cleavage of pyrazines are still an active area of research, but it is understood that these processes are essential for the complete removal of these compounds from the environment. nih.gov

The table below summarizes key research findings on the biotic degradation of compounds structurally related to this compound, providing insights into the potential mechanisms for its environmental breakdown.

| Microorganism/System | Substrate | Key Degradation Step/Metabolite | Reference |

| Mycobacterium sp. strain DM-11 | 2,3-Diethyl-5-methylpyrazine | Hydroxylation to 5,6-diethyl-2-hydroxy-3-methylpyrazine, followed by ring cleavage and ammonium release. | asm.orgnih.gov |

| Pseudomonas putida | 2,5-Dimethylpyrazine (B89654) | Transformation to 5-methylpyrazinecarboxylic acid. | nih.gov |

| Grapevines (Vitis vinifera) | 3-Alkyl-2-methoxypyrazines | Hypothesized enzymatic O-demethylation to 3-alkyl-2-hydroxypyrazines. | nih.gov |

| Rats | 3-Isobutyl-2-methoxypyrazine (IBMP) | O-demethylation to 3-isobutyl-2-hydroxypyrazine (IBHP). | cornell.edu |

| Pseudomonas sp. strain ADP | Atrazine | Hydrolytic removal of ethylamino and isopropylamino groups, followed by ring cleavage. | researchgate.net |

Advanced Analytical Methodologies for Trace Analysis and Profiling

Hyphenated Chromatographic Techniques for Trace Analysis

Hyphenated chromatography, which couples a separation technique with a detection method, is indispensable for the analysis of 2-isopropyl-6-methoxypyrazine. This approach provides the necessary selectivity and sensitivity to isolate and identify the compound from a multitude of other volatile and semi-volatile substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.govnih.gov Method development focuses on optimizing chromatographic conditions to achieve baseline separation from interfering matrix components. Validation of these methods is critical to ensure accuracy and reliability.

Method Development: Key parameters in GC-MS method development include the selection of the capillary column, temperature programming, and injector settings. Poly(ethylene glycol) and poly(5%-diphenyl-95%dimethylsiloxane) columns are commonly used for the analysis of methoxypyrazines. tesisenred.net Splitless injection is generally preferred to maximize the transfer of the analyte onto the column, thereby increasing sensitivity. tesisenred.net For enhanced sensitivity, techniques such as programmed temperature vaporization (PTV) injection have been employed. tesisenred.net

Validation: Method validation for this compound analysis typically includes establishing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.govtandfonline.com For instance, a validated solid-phase extraction (SPE) GC-MS/MS method demonstrated excellent linearity for several taste and odor compounds, including 2-isopropyl-3-methoxypyrazine (B1215460), with detection limits suitable for their odor thresholds. researchgate.nettandfonline.com Another study reported a headspace solid-phase microextraction (HS-SPME) GC-MS/MS method with good linearity (R² ≥ 0.994) for 2-isopropyl-3-methoxypyrazine in the range of 0.1 to 50 ng/L. nih.gov The use of stable isotope-labeled internal standards, such as deuterated analogs, is a common practice to ensure accuracy by compensating for matrix effects and variations in sample preparation. nih.gov

Table 1: Example of GC-MS Method Parameters for Methoxypyrazine Analysis

| Parameter | Condition | Reference |

| Column | SH-Rtx-wax, 60 m × 0.25 mm ID × 0.25 µm film thickness | mdpi.com |

| Injection | Splitless, 270 °C, 5 min | mdpi.com |

| Oven Program | 35 °C (3 min), then to 101 °C at 7.33 °C/min, to 148 °C at 1.50 °C/min, to 250 °C at 40 °C/min (16.11 min hold) | mdpi.com |

| Detector | Mass Spectrometer (SCAN and SIM modes) | mdpi.com |

| Internal Standard | Deuterated 2-Isopropyl-3-methoxy-d3-pyrazine | mdpi.com |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrices

For exceptionally complex samples where one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.govresearchgate.netscielo.br This technique employs two columns with different stationary phases, providing a much higher peak capacity and the ability to resolve co-eluting compounds. nih.govscielo.br

GCxGC has been successfully applied to the analysis of methoxypyrazines in intricate matrices like wine. researchgate.netscielo.br The structured nature of GCxGC chromatograms, where compounds of similar chemical classes elute in specific regions, aids in identification. scielo.br When coupled with a time-of-flight mass spectrometer (TOF-MS), which offers fast data acquisition rates, GCxGC becomes a powerful tool for both targeted and non-targeted analysis of volatile compounds. researchgate.netnih.gov Studies have shown that GCxGC can reveal co-elutions that might lead to erroneous quantification in one-dimensional GC-MS. nih.gov For the trace-level analysis of 3-alkyl-2-methoxypyrazines, GCxGC coupled with a nitrogen phosphorus detector (NPD) or TOF-MS has demonstrated low limits of detection. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is the more common approach for volatile pyrazines, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has also been developed for the analysis of this compound and related compounds. nih.govsemanticscholar.orgacs.org LC-MS/MS methods can offer high sensitivity and selectivity, especially when combined with appropriate sample preparation techniques. semanticscholar.orgacs.org

An LC-MS/MS method utilizing atmospheric pressure chemical ionization (APCI) was developed for the trace-level determination of 3-alkyl-2-methoxypyrazines in wine. acs.org This method was found to be less susceptible to matrix-induced signal suppression compared to electrospray ionization (ESI). acs.org The combination of a robust sample preparation method involving distillation and solvent extraction with the selectivity of LC-APCI-MS/MS allowed for the successful quantification of these compounds. acs.org The accuracy of such methods can be confirmed by comparing results with established GC-MS methods. semanticscholar.org

Advanced Sample Preparation and Enrichment Strategies

Effective sample preparation is paramount for the successful analysis of this compound at trace concentrations. The goal is to isolate and concentrate the analyte from the sample matrix while minimizing interferences.

Solid-Phase Microextraction (SPME) Optimization for Volatile Analysis

Solid-phase microextraction (SPME) is a widely used, solvent-free sample preparation technique for volatile and semi-volatile compounds. vt.edufrontiersin.org It involves the partitioning of analytes from the sample (either directly or from the headspace) onto a coated fiber. frontiersin.org For this compound, headspace SPME (HS-SPME) is often the preferred mode. vt.edunih.govajevonline.org

Optimization of SPME parameters is crucial for achieving high extraction efficiency and sensitivity. Key parameters that are typically optimized include:

Fiber Coating: The choice of fiber coating is critical. For methoxypyrazines, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) have been shown to provide the highest analyte recoveries. nih.govajevonline.org

Extraction Time and Temperature: These parameters influence the equilibrium between the sample headspace and the SPME fiber. For example, an extraction temperature of 50°C for 60 minutes has been identified as optimal in some studies. nih.gov

Sample Matrix Modifications: Adjusting the pH and ionic strength of the sample can significantly impact analyte volatility and, consequently, extraction efficiency. ajevonline.org Adding salt (e.g., sodium chloride) to the sample, a practice known as "salting out," is common to increase the volatility of analytes. nih.govajevonline.org

Table 2: Optimized HS-SPME Conditions for Methoxypyrazine Analysis

| Parameter | Optimized Condition | Reference |

| Fiber Coating | DVB/CAR/PDMS | nih.govajevonline.org |

| Extraction Temperature | 50°C | nih.gov |

| Extraction Time | 60 minutes | nih.gov |

| Ionic Strength | Addition of 3g NaCl | nih.gov |

| Desorption Temperature | 290°C | nih.gov |

Stir Bar Sorptive Extraction (SBSE) and Other Microextraction Techniques

Stir bar sorptive extraction (SBSE) is another powerful and solventless enrichment technique that offers significantly higher extraction capacity compared to SPME. unizar.esnih.govelementlabsolutions.com This is due to the larger volume of the sorptive phase, which is coated onto a magnetic stir bar. nih.govmagtech.com.cn

SBSE is based on the partitioning of analytes between the sample matrix and the polydimethylsiloxane (PDMS) coating of the stir bar. unizar.esnih.gov After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed into a GC system. elementlabsolutions.com SBSE has been proven to be a highly sensitive method for the analysis of methoxypyrazines in wine, achieving detection limits in the sub-ng/L range, which is well below their sensory thresholds. unizar.es Optimization of SBSE parameters, such as sample dilution, pH, and extraction time, is essential to maximize recovery. unizar.es

Other microextraction techniques that have been developed for trace analysis include in-tube extraction (ITEX) and the SPME Arrow. frontiersin.org The SPME Arrow features a larger sorbent volume and a more robust design compared to traditional SPME fibers, leading to enhanced sensitivity. frontiersin.orgnih.gov These techniques represent the ongoing trend towards miniaturized, automated, and environmentally friendly sample preparation methods in analytical chemistry. frontiersin.org

Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification

Stable Isotope Dilution Analysis (SIDA) stands as a premier method for achieving accurate and precise absolute quantification of this compound (IPMP), particularly at the ultra-trace levels found in complex samples like wine and food. nih.govuni-bonn.de The foundation of this technique is the use of a stable, isotopically labeled version of the analyte, which serves as an ideal internal standard. For IPMP, this is typically a deuterated analogue, such as d3-IPMP. nih.gov This labeled standard is chemically identical to the native IPMP, ensuring it mirrors the analyte's behavior during every stage of the analytical process, including extraction, derivatization, and chromatographic separation. scispace.com This co-behavior effectively compensates for analyte losses and mitigates unpredictable matrix effects, which are common in complex biological samples. scispace.commdpi.com

Quantification is performed using mass spectrometry, commonly coupled with gas chromatography (GC-MS). nih.govresearchgate.net The instrument measures the ratio of the signal from the naturally occurring (unlabeled) IPMP to that of the known amount of added deuterated (labeled) IPMP. researchgate.net Because the measurement is ratio-based, variations in injection volume or signal suppression/enhancement in the ion source affect both the analyte and the internal standard nearly identically, leading to a highly reliable and accurate final concentration. mdpi.comnih.gov This approach has been successfully applied to quantify methoxypyrazines in wine at ng/L levels, with high recovery efficiencies (99-102%) and low limits of detection (1-2 ng/L in wine). nih.gov The precision of SIDA methods is excellent, with relative standard deviations often below 7% even at low ng/L concentrations. nih.gov

Table 1: Comparison of Analytical Approaches for IPMP Quantification

| Analytical Method | Internal Standard Type | Typical Limit of Quantification (LOQ) | Key Advantage | Disadvantage |

|---|---|---|---|---|

| GC-MS with SIDA | Deuterated IPMP (e.g., d3-IPMP) | 1-2 ng/L nih.gov | High accuracy and precision; corrects for analyte loss and matrix effects. scispace.commdpi.com | Requires synthesis of expensive labeled standards. mdpi.com |

| GC-MS with Structural Analogue IS | e.g., 2-methyl-3-n-propylpyrazine | ng/L range | More accessible and less expensive internal standards. | Does not perfectly mimic the analyte, leading to potential inaccuracies from differential matrix effects. mdpi.comtesisenred.net |

| Multidimensional GC-MS (MDGC-MS) | Deuterated or Analogue IS | <0.08 ng/L to pg/L range researchgate.netmdpi.com | Extremely high resolution and sensitivity, separates analyte from co-eluting interferences. mdpi.com | Increased instrument complexity and analysis time. |

| QuEChERS-GC-MS with External Standard | None (Matrix-matched calibration) | ~10-20 ng/L | Rapid and simple sample preparation. conicet.gov.ar | Highly susceptible to matrix effects, leading to lower accuracy without matrix-matching. conicet.gov.arrsc.org |

Chemometric and Data Mining Approaches for IPMP Profiling

The analysis of IPMP often occurs alongside the profiling of numerous other volatile compounds, generating large and complex datasets. Chemometrics and data mining provide the statistical tools necessary to extract meaningful information, identify patterns, and build predictive models from this data. scispace.comresearchgate.net These multivariate approaches can reveal relationships that are not apparent from a simple univariate analysis of IPMP concentration alone. core.ac.uk

Principal Component Analysis (PCA) is a widely used unsupervised chemometric technique for data exploration and pattern recognition. uiuc.edu In the context of IPMP, PCA can be applied to GC-MS data to visualize the relationships between different samples and identify how IPMP and other volatile compounds contribute to their differentiation. mdpi.comresearchgate.net For example, PCA has been used to cluster coffee samples based on the presence of the potato taste defect, which is correlated with IPMP, and to differentiate wines based on their comprehensive volatile profiles. researchgate.netuliege.be

Supervised techniques, such as Partial Least Squares (PLS) regression, are used to create predictive models. PLS can correlate instrumental data (the volatile profile, including IPMP) with external variables like sensory analysis data. uliege.be This can be used to build a model that predicts the intensity of "green" or "earthy" aromas based on the measured concentrations of IPMP and other compounds. scispace.com Data mining algorithms, such as decision trees, random forests, and support vector machines, can further be used to classify samples or predict quality grades based on their chemical profiles. scialert.nettugab.bgresearchgate.net These techniques have been successfully used to predict wine quality from physicochemical data, identifying the most influential attributes. scialert.netresearchgate.net

Biological and Ecological Roles and Interactions

Semiochemical Function in Invertebrate Chemical Ecology

2-Isopropyl-6-methoxypyrazine and related alkylmethoxypyrazines are significant semiochemicals, mediating both intraspecific and interspecific interactions among invertebrates. These volatile nitrogen-containing heterocyclic compounds play crucial roles in the chemical communication systems of various insect species.

Alkylmethoxypyrazines, including 2-isopropyl-3-methoxypyrazine (B1215460), function as important chemical signals in insect communication. researchgate.net They can act as pheromones, which are substances used for communication between individuals of the same species. For instance, in the two-spotted ladybird, Adalia bipunctata, a blend of 2-isobutyl-3-methoxypyrazine (B1223183) and 2-isopropyl-3-methoxypyrazine has been shown to cause arrestment (a halt in movement) in diapausing individuals, indicating a role as an aggregation pheromone. researchgate.net Similarly, 2-isobutyl-3-methoxypyrazine acts as an aggregation pheromone for the convergent lady beetle, Hippodamia convergens. researchgate.net While these examples refer to closely related isomers, they highlight the established role of methoxypyrazines in insect aggregation.

These compounds also function as kairomones, which are chemical signals that are beneficial to the receiver but not the emitter. researchgate.net For example, certain 2-alkyl-3-methoxypyrazines, such as 2-isopropyl-3-methoxypyrazine (IPMP) and 2-(sec-butyl)-3-methoxypyrazine (SBMP), are major components of the floral scents of some Neotropical palms. researchgate.net These pyrazines act as potent kairomones, selectively attracting florivorous (flower-eating) scarab beetles like Cyclocephala amazona and C. distincta to the palm inflorescences. researchgate.net This demonstrates a classic interspecific interaction where the insect uses a plant-emitted volatile to locate a food source.

Table 1: Examples of 2-Alkyl-3-methoxypyrazines as Semiochemicals in Insects

| Compound | Type of Semiochemical | Emitting Organism (or Source) | Receiving Organism | Behavioral Response | Reference |

| 2-isopropyl-3-methoxypyrazine (IPMP) | Kairomone | Acrocomia aculeata (Palm) | Cyclocephala amazona (Scarab beetle) | Attraction, Florivory | researchgate.net |

| 2-(sec-butyl)-3-methoxypyrazine (SBMP) | Kairomone | Attalea butyracea (Palm) | Cyclocephala distincta (Scarab beetle) | Attraction, Florivory | researchgate.net |

| 2-isobutyl-3-methoxypyrazine | Aggregation Pheromone | Adalia bipunctata (Ladybird) | Adalia bipunctata (Ladybird) | Arrestment, Aggregation | researchgate.net |

| 2-isopropyl-3-methoxypyrazine | Pheromone | Coccinella septempunctata (Ladybird) | Coccinella septempunctata (Ladybird) | Attraction | researchgate.net |

The perception of this compound and other semiochemicals by insects is mediated by specialized olfactory receptors (ORs) located in the dendrites of olfactory sensory neurons (OSNs). nih.govnih.gov These neurons are typically housed in sensilla on the insect's antennae and maxillary palps. nih.gov Insect ORs are ligand-gated ion channels, usually forming a heteromeric complex composed of a specific tuning subunit that binds the odorant and a conserved co-receptor subunit (Orco). nih.govplos.org

The binding of a specific pyrazine (B50134) molecule to a tuning OR is the first step in a signal transduction cascade that converts the chemical signal into an electrical one. nih.gov This interaction is highly specific, allowing insects to distinguish between closely related compounds. researchgate.net Upon binding, the ion channel opens, leading to a change in the neuron's membrane potential and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately eliciting a specific behavior, such as attraction, repulsion, or aggregation. nih.govresearchgate.net

For example, electroantennographic recordings from the leaf-footed bug Leptoglossus zonatus have shown that its antennae are responsive to 2-isopropyl-3-methoxypyrazine. While the precise receptor has not been identified, this demonstrates that the insect's olfactory system can detect the compound. The specificity of ORs allows for the creation of "labeled-line" pathways, where the activation of a specific receptor and its corresponding glomerulus in the brain is directly linked to an adaptive behavioral output. researchgate.net

This compound and its isomers serve as allomones, which are chemical signals that benefit the emitter by negatively affecting a receiver of a different species. researchgate.net This is particularly common in aposematic (warningly colored) organisms, such as ladybird beetles (Coccinellidae), where the pyrazine odor acts as a defensive warning signal to potential predators. researchgate.netnih.gov

The characteristic, potent odor of many ladybird species is due to the presence of methoxypyrazines in their hemolymph (blood). researchgate.net When disturbed, these insects can release droplets of hemolymph through a process called reflex bleeding, exposing predators to the noxious smell. researchgate.net This chemical defense serves as a memorable warning, and predators quickly learn to associate the conspicuous coloration of the ladybird with the unpleasant odor and taste, deterring future attacks. nih.gov For instance, 2-methoxy-3-isopropylpyrazine has been identified as a warning odor in lycid beetles. researchgate.net This use of pyrazines as a warning signal is a key component of the defensive strategy of these insects. nih.gov

Inter- and Intra-species Chemical Signaling in Plants

While best known for their roles in insect communication, methoxypyrazines are also involved in the complex chemical signaling networks of plants, contributing to defense against herbivores and pathogens and potentially mediating plant-plant communication.

Plants produce a vast array of secondary metabolites to defend against herbivores and pathogens, and some pyrazine derivatives have been implicated in these defensive roles. mdpi.comfiveable.me Volatile organic compounds (VOCs) released by plants can act as direct deterrents or toxins to attackers. nih.gov

Research has shown that certain pyrazine compounds produced by beneficial microbes can protect plants from disease. For example, the bacterium Lysobacter capsici AZ78 produces volatile compounds, including 2-isopropyl-3-methoxypyrazine, that can suppress the growth of several soilborne plant pathogens. researchgate.net In laboratory experiments, synthetic 2-isopropyl-3-methoxypyrazine applied via the gas phase significantly inhibited the growth of pathogens like Rhizoctonia solani. researchgate.net This suggests that the production of this pyrazine by root-associated bacteria could be a mechanism of biological control, protecting the plant from infection.

Furthermore, plant defense signaling pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, are activated in response to attack. wur.nl The JA pathway is primarily associated with defense against chewing herbivores and necrotrophic pathogens. wur.nl While direct evidence linking this compound to the induction of these pathways is still emerging, the biosynthesis of a related compound, 3-isobutyl-2-methoxypyrazine (IBMP), in Nicotiana benthamiana has been shown to be suppressed by a phytoplasma effector protein that also suppresses JA responses. nih.gov This suggests a potential link between methoxypyrazine metabolism and the JA defense signaling network in plants. nih.gov

Table 2: Antimicrobial Activity of 2-isopropyl-3-methoxypyrazine

| Pathogen | Host Plant Context | Effect of Compound | Reference |

| Rhizoctonia solani | Soilborne pathogen | Growth suppression | researchgate.net |

| Pythium ultimum | Soilborne pathogen | Growth suppression | researchgate.net |

| Fusarium graminearum | Soilborne pathogen | Growth suppression | researchgate.net |

Plants can respond to airborne chemical cues from neighboring plants, a phenomenon known as plant-plant signaling. This can lead to the priming or activation of defense responses in the receiving plant, a state known as induced systemic resistance (ISR). mdpi.comfrontiersin.org ISR enhances the plant's defensive capacity against future attacks by a broad range of pathogens and pests. mdpi.comfrontiersin.org

The signaling for ISR is often mediated by the plant hormones jasmonic acid and ethylene. frontiersin.org Volatile organic compounds produced by plant-growth-promoting microorganisms (PGPMs) are known to be key triggers of ISR. encyclopedia.pub The demonstration that bacteria like Lysobacter capsici AZ78 produce volatile pyrazines that inhibit pathogens points to a potential role for these compounds in microbially-mediated ISR. researchgate.net When these bacteria colonize a plant's roots, the volatile pyrazines they release could potentially act as systemic signals, priming the entire plant for a more rapid and robust defense response upon encountering a pathogen. researchgate.netmdpi.com Although direct evidence for this compound acting as a plant-plant signal is limited, its production by plant-associated microbes and its known bioactivity make it a candidate molecule for involvement in these complex ecological interactions. researchgate.net

Microbial Communication and Quorum Sensing Modulation

Currently, there is no specific scientific data available that details the role of this compound in microbial communication or the modulation of quorum sensing. Research on other pyrazine compounds, such as 2-isopropyl-5-methylpyrazine, has demonstrated their involvement in bacterial quorum-sensing networks, which allow microorganisms to regulate gene expression in response to population density. smolecule.com For instance, certain pyrazinones function as autoinducer-3 molecules, influencing virulence gene expression in enterobacterial systems. smolecule.com However, these findings are specific to other pyrazine structures and cannot be directly extrapolated to this compound. Theoretical comparisons suggest that the molecular structure, such as the presence of bulky substituents like the isopropyl group in this compound, may hinder its biological activity compared to other, more studied, pyrazine derivatives.

Ecological Impacts on Biodiversity and Community Structure

Similarly, there is a lack of specific research on the ecological impacts of this compound on biodiversity and community structure. The broader family of alkylpyrazines is recognized for its importance in the chemical ecology of various organisms. They can act as semiochemicals—signaling molecules that mediate interactions between organisms. For example, various methoxypyrazine isomers, such as 2-isobutyl-3-methoxypyrazine and 2-isopropyl-3-methoxypyrazine, serve as alarm pheromones, aposematic (warning) signals, and defensive compounds in insects like ladybugs and tiger moths. These interactions can influence predator-prey dynamics and thus have an effect on community structure. However, no studies have specifically investigated or identified such roles for this compound.

Mechanistic Research on Molecular Interactions

Ligand-Receptor Interaction Studies (e.g., Olfactory Receptors)

The olfactory characteristics of pyrazine (B50134) compounds are closely linked to their molecular structure. For 2-isopropyl-6-methoxypyrazine and related compounds, the type and position of substituent groups on the pyrazine ring are critical in determining their interaction with olfactory receptors and, consequently, their perceived aroma.

Research into the structure-activity relationships (SAR) of pyrazines has revealed that the size and shape of the alkyl chain significantly influence their olfactory notes. Compounds with smaller alkyl chains are often described as having "roasted, nutty, and sweet" aromas, while those with longer side chains, such as the isopropyl group in this compound, tend to elicit green-like odors like "pea-asparagus". tdx.cat The specific arrangement of the isopropyl and methoxy (B1213986) groups on the pyrazine ring is crucial for its characteristic "pea, earthy, beany" odor profile. chemcom.beventos.com

Studies on human olfactory receptors (ORs) have identified specific receptors that respond to pyrazines. For instance, OR2AG1 is triggered by 2-isopropyl-3-methoxypyrazine (B1215460) (a structural isomer of the subject compound), and its activation is dependent on the presence of the isopropyl or isobutyl group and the methoxy function. chemcom.be Unsubstituted pyrazine is inactive for this receptor, highlighting the necessity of these specific chemical features for bioactivity. chemcom.be Further research has shown that for OR2AG1, substitution by a methyl group at other positions on the pyrazine ring is detrimental to its activity. chemcom.be In contrast, another pyrazine receptor, OR5K1, shows increased activity with such substitutions. chemcom.be This demonstrates the high specificity of ligand-receptor interactions.

The steric and electrostatic properties of pyrazine derivatives are key determinants of their green odor. mdpi.com The three-dimensional shape of the molecule, influenced by the isobutyl side chain and the methoxy group, dictates how it fits into the binding pocket of an olfactory receptor. Computational studies suggest that the preferred conformation of related molecules like 2-isobutyl-3-methoxypyrazine (B1223183) involves the isobutyl chain extending away from the methoxy group to minimize steric hindrance, a principle that would similarly apply to the isopropyl group of this compound.

The following table summarizes the key structural features of this compound and their influence on its bioactivity with olfactory receptors.

| Structural Feature | Influence on Bioactivity |

| Pyrazine Ring | Forms the core heterocyclic structure. The nitrogen atoms at positions 1 and 4 are essential. chemcom.bemdpi.com |

| Isopropyl Group | A key determinant of the "green" and "earthy" aroma profile. tdx.catchemcom.be Its size and branching are critical for receptor binding. |

| Methoxy Group | Essential for the full activity of certain olfactory receptors like OR2AG1 (for the isomer 2-isopropyl-3-methoxypyrazine). chemcom.be It introduces polarity. |

| Substitution Pattern | The relative positions of the isopropyl and methoxy groups define the specific odor character and receptor interaction. |

Molecular docking and computational modeling have become invaluable tools for investigating the interactions between odorant molecules like this compound and olfactory receptors (ORs) at a molecular level. genominfo.org Since the three-dimensional structures of most ORs have not been experimentally determined, homology modeling is often employed to create structural models based on related G protein-coupled receptors (GPCRs) with known structures. genominfo.orgsemanticscholar.org

These computational approaches aim to predict the most likely binding pose of a ligand within the receptor's binding pocket and to estimate the binding affinity. semanticscholar.org For pyrazines, studies have shown that the binding is often stabilized by hydrophobic contacts between the alkyl groups of the ligand and nonpolar amino acid residues within the receptor's transmembrane helices. nih.gov

For example, in a study of the major urinary protein I (MUP-I), which has a hydrophobic binding cavity, the binding free energy of 2-isopropyl-3-methoxypyrazine (IPMP) was compared to that of 2-isobutyl-3-methoxypyrazine (IBMP). jst.go.jp Despite their structural similarity, IBMP exhibited a significantly larger binding free energy, indicating a stronger interaction. jst.go.jp Such studies, which compare computational predictions with experimental data, are crucial for refining the force fields and parameters used in molecular simulations. jst.go.jp

Docking simulations with numerous human olfactory receptors can create a "docking score vector" for each odor molecule. chemrxiv.org The similarity in these vectors between two different molecules can be used to predict the similarity of their odors. chemrxiv.org For instance, molecules with similar odor profiles tend to have a high correlation in their docking scores across a wide range of olfactory receptors. chemrxiv.org

The table below presents predicted collision cross-section (CCS) values for this compound, which provide information about the molecule's shape in the gas phase, a factor relevant to its transport to olfactory receptors.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 153.10224 | 131.3 |

| [M+Na]⁺ | 175.08418 | 139.9 |

| [M-H]⁻ | 151.08768 | 132.5 |

| [M+NH₄]⁺ | 170.12878 | 150.1 |

| [M+K]⁺ | 191.05812 | 139.0 |

| [M+H-H₂O]⁺ | 135.09222 | 124.3 |

| [M+HCOO]⁻ | 197.09316 | 152.9 |

| [M+CH₃COO]⁻ | 211.10881 | 177.7 |

| [M+Na-2H]⁻ | 173.06963 | 138.3 |

| [M]⁺ | 152.09441 | 133.1 |

| [M]⁻ | 152.09551 | 133.1 |

Data from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio of the adduct.

Enzymatic Transformation and Metabolic Fates in Biological Systems

This compound and related methoxypyrazines (MPs) are known to be synthesized and metabolized by various plants and microorganisms. oup.com In plants like grapes (Vitis vinifera), MPs are significant aroma compounds that contribute to the vegetative or herbaceous notes of wine. semanticscholar.orgmdpi.com

The biosynthesis of MPs in plants and microbes is thought to involve the condensation of amino acids. For 3-isopropyl-2-methoxypyrazine (IPMP), the proposed precursors are valine and glycine (B1666218). oup.commdpi.com One suggested pathway involves the amidation of an amino acid followed by condensation with a dicarbonyl compound like glyoxal (B1671930). oup.com Another proposed pathway begins with the condensation of two amino acids to form a cyclic dipeptide. mdpi.com The final step in these pathways is believed to be the O-methylation of a hydroxypyrazine precursor to form the corresponding methoxypyrazine. semanticscholar.orgmdpi.com

In grapes, the concentration of MPs, such as the related compound 3-isobutyl-2-methoxypyrazine (IBMP), decreases as the fruit ripens. acs.org This degradation is thought to be an enzymatic process rather than simple photodegradation. mdpi.com Research suggests the existence of a cycle between methoxypyrazines and their corresponding hydroxypyrazine forms through O-demethylation and O-methylation reactions. semanticscholar.org

Microorganisms, including bacteria and fungi, are also capable of metabolizing pyrazines. researchgate.net Several bacterial species, such as those from the genera Pseudomonas, Bacillus, and Paenibacillus, are known to produce pyrazines. oup.comresearchgate.net For instance, Paenibacillus polymyxa produces a complex mixture of alkyl-substituted pyrazines, and the production can be stimulated by the addition of specific amino acids like valine. oup.com Some bacteria can also degrade pyrazines, using them as a source of carbon and energy, although the pyrazine ring itself is often not cleaved in this process. researchgate.net Instead, detoxification may occur through side-chain oxidation and subsequent conjugation. inchem.org

The following table outlines the proposed biotransformation steps for methoxypyrazines in plants and microbes.

| Process | Organism(s) | Precursors/Substrates | Key Intermediates/Products |

| Biosynthesis | Plants (e.g., Vitis vinifera), Bacteria (e.g., Pseudomonas) | Amino acids (e.g., valine, glycine) | Hydroxypyrazines, Methoxypyrazines |

| Degradation/Metabolism | Plants, Bacteria | Methoxypyrazines | Hydroxypyrazines, Conjugated metabolites |

| O-methylation | Plants | Hydroxypyrazines, S-adenosyl-L-methionine (SAM) | Methoxypyrazines |

| O-demethylation | Plants | Methoxypyrazines | Hydroxypyrazines |

Insects are exposed to this compound and other pyrazines through their diet and as environmental cues. Some pyrazines act as semiochemicals, influencing insect behavior such as oviposition. mdpi.com For example, pyrazines produced by bacteria of the genus Exiguobacterium act as oviposition signals for the mosquito Anopheles gambiae. mdpi.com

When ingested, these compounds undergo metabolic detoxification. In insects, as in mammals, the primary routes of detoxification for xenobiotics like pyrazines involve enzymatic modification to increase their water solubility, facilitating excretion. inchem.org While specific studies on the metabolic fate of this compound in insects are limited, general detoxification pathways for pyrazines have been proposed. These typically involve:

Phase I Reactions: Oxidation of the alkyl side-chain or hydroxylation of the pyrazine ring.

Phase II Reactions: Conjugation of the modified pyrazine with molecules such as glucuronic acid or glutathione (B108866) to form highly water-soluble compounds that can be readily excreted. inchem.org

The pyrazine ring itself is generally stable and resistant to cleavage in biological systems. researchgate.net

Some insects, like the multicolored Asian lady beetle (Harmonia axyridis), can release methoxypyrazines, including 2-isopropyl-3-methoxypyrazine, as a defense mechanism. mdpi.comresearchgate.net When these beetles are inadvertently harvested with grapes, they can cause a fault in wine known as "ladybug taint." researchgate.netnih.gov This indicates that the insects themselves can sequester or synthesize these compounds.

Role in Signal Transduction Pathways (e.g., Plant Hormonal Regulation)

While direct evidence for the role of this compound in plant hormonal regulation is not extensively documented, the broader class of volatile organic compounds (VOCs), including pyrazines, is known to be involved in plant signaling. Plants release VOCs in response to both biotic stresses (e.g., herbivory, pathogen attack) and abiotic stresses. These volatiles can act as signals within the plant and between plants, as well as between plants and other organisms like insects. nih.gov

In response to insect infestation, plants can alter their volatilome, the profile of emitted VOCs. frontiersin.org A study on tomato and eggplant responses to the tomato leafminer (Tuta absoluta) identified 2-isopropyl-3-methoxypyrazine as one of the differentially accumulated volatile organic compounds. frontiersin.org All 35 identified VOCs in that study, including the pyrazine, elicited electrophysiological responses in the antennae of the female insect, suggesting they play a role in plant-insect communication. frontiersin.org

The production and regulation of plant secondary metabolites, including aroma compounds like methoxypyrazines in grapes, are influenced by environmental factors such as light exposure and temperature. acs.org These environmental cues are transduced into biochemical changes within the plant, often involving plant hormones. For example, salicylic (B10762653) acid is a key plant hormone involved in defense signaling against pathogens. nih.gov Studies have shown that phytoplasma infections can up-regulate genes involved in salicylic acid biosynthesis and signaling in grapevines. nih.gov While a direct link to this compound is not established, it is plausible that the biosynthetic pathways of such volatile compounds are integrated with broader hormonal and stress-response signaling networks in plants.

Advanced Applications and Biotechnological Exploitation

Biotechnological Production and Strain Engineering

The production of 2-isopropyl-6-methoxypyrazine, more commonly known by its synonym 2-methoxy-3-isopropylpyrazine (IPMP), through biotechnological routes offers a promising alternative to chemical synthesis, aligning with growing consumer demand for natural flavor compounds. researchgate.net Microbial fermentation and advanced strain engineering are at the forefront of this research, aiming to develop sustainable and high-yield production platforms.

Microbial Fermentation Optimization for Enhanced Yield

Microbial biosynthesis is a key pathway for the natural production of various alkylpyrazines. nih.gov While chemical synthesis is common for commercial production, fermentation is preferred for products labeled as "natural." researchgate.net Research has identified specific microorganisms capable of producing IPMP and related pyrazines. Notably, the bacterium Pseudomonas perolens has been confirmed to biosynthesize IPMP, contributing a characteristic potato-like aroma. acs.orggoogle.com The biosynthetic pathway is understood to involve the condensation of amino acids, with studies suggesting that L-valine and glycine (B1666218) are key precursors for the formation of the pyrazine (B50134) ring in P. perolens. google.com

Optimization of fermentation conditions is critical to maximizing the yield of target metabolites. Drawing from research on other pyrazine-producing microbes, such as Bacillus subtilis, several strategies can be applied to enhance IPMP production. B. subtilis, used in the fermentation of soybeans for products like natto, is a proficient producer of various alkylpyrazines, including 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine. nih.govresearchgate.netdntb.gov.ua Optimization studies with B. subtilis have demonstrated that several factors significantly influence pyrazine yield:

Precursor Feeding: The addition of specific amino acid precursors to the fermentation medium is a highly effective strategy. For IPMP, this would involve enriching the medium with L-valine or related branched-chain amino acids (L-leucine, L-isoleucine) that form the isopropyl group. google.com In B. subtilis fermentations, adding L-threonine and acetoin (B143602) has been shown to dramatically increase the production of 2,5-dimethylpyrazine and tetramethylpyrazine, respectively. researchgate.net

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are fundamental. Different strains may have different preferences that need to be empirically determined to support robust growth and high productivity. nih.gov

Process Parameters: Key physical and chemical parameters of the fermentation must be tightly controlled. These include pH, temperature, and aeration, which affect microbial growth, enzyme activity, and, consequently, metabolite production. mdpi.com For example, the optimal temperature for tetramethylpyrazine production by an engineered B. subtilis strain was found to be 40°C. mdpi.com

In Situ Product Removal: Because high concentrations of flavor compounds can be toxic to microbial cells or cause feedback inhibition, techniques for in situ product removal can improve yields. Two-phase fermentation systems, using organic solvents or resins, can sequester the volatile pyrazine product from the aqueous phase, reducing toxicity and simplifying downstream processing. mdpi.com

The following table summarizes microbial strains known for producing various pyrazine compounds, highlighting the potential for targeted fermentation strategies.

| Microbial Strain | Produced Pyrazine(s) | Potential Optimization Strategy |

| Pseudomonas perolens | 2-Methoxy-3-isopropylpyrazine (IPMP) | Precursor feeding with L-valine and glycine. google.com |

| Bacillus subtilis | 2,5-Dimethylpyrazine, Tetramethylpyrazine | Precursor feeding with L-threonine or acetoin; Optimization of C/N sources, pH, and temperature. nih.govmdpi.com |

| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine (TMP) | Optimization of fermentation temperature and substrate composition. mdpi.com |

| Corynebacterium glutamicum | Tetramethylpyrazine | Strain engineering and optimization of culture conditions. |

Synthetic Biology Approaches for Novel Pyrazine Analogs

Synthetic biology offers a powerful toolkit for engineering microorganisms to produce not only existing high-value compounds like IPMP but also novel analogs with unique flavor profiles. This approach involves the rational design and construction of new biological parts, devices, and systems. nih.gov

The general workflow for creating novel pyrazine analogs using synthetic biology would involve several key steps:

Pathway Elucidation and Gene Discovery: The first step is to identify the complete biosynthetic gene cluster (BGC) responsible for IPMP production in a native producer like P. perolens. nih.gov This involves genome mining and functional genomics to identify all the necessary enzymes, including those for precursor synthesis, pyrazine ring formation, and the final O-methylation step.

Enzyme Engineering: Key enzymes in the pathway can be targeted for modification. For instance, the O-methyltransferase (OMT) that catalyzes the final step of IPMP biosynthesis could be engineered to accept different hydroxypyrazine substrates. nih.gov By altering the enzyme's active site through directed evolution or site-directed mutagenesis, its substrate specificity could be broadened to methylate pyrazines with different alkyl groups (e.g., ethyl, butyl), leading to a range of new methoxypyrazine analogs.

Heterologous Expression: The engineered pathway, or a combination of genes from different organisms, can be introduced into a robust and well-characterized industrial host organism, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast). These hosts are genetically tractable and optimized for large-scale fermentation. nih.gov

Metabolic Engineering: To maximize the production of the novel analog, the host organism's metabolism is engineered to increase the flux of precursors towards the desired product. This can involve overexpressing genes in the precursor pathways (e.g., for amino acid synthesis), deleting genes of competing pathways, and optimizing the expression levels of the biosynthetic genes. nih.govnih.gov

This synthetic biology approach could generate a library of novel pyrazine compounds, which could then be screened for unique and desirable flavor and aroma properties for use in the food industry.

Management of Flavor and Aroma Profiles in Food Systems (Research-Focused)

IPMP is an exceptionally potent aroma compound with an extremely low odor threshold, often described as smelling of green peas, earthy, or bell pepper. nih.gov Its impact on food systems can be either negative or positive, depending on the product and concentration. Consequently, significant research has focused on both mitigating its presence where it is undesirable and enhancing its contribution where it is considered a positive flavor attribute.

Mitigation Strategies for Undesirable IPMP Levels in Wine (Viticultural and Enological Practices)

In many wine styles, particularly red wines, high levels of methoxypyrazines like IPMP and 2-methoxy-3-isobutylpyrazine (IBMP) are considered a fault, imparting undesirable "green" or vegetative characteristics. nih.gov Research has identified numerous viticultural (in the vineyard) and enological (in the winery) practices to manage and reduce their concentrations.

Viticultural Practices: These practices primarily focus on managing vine vigor and fruit exposure to sunlight, as light and heat can degrade methoxypyrazines or inhibit their accumulation in the grapes.